Home > Products > Screening Compounds P97125 > Disodium Etidronate Hydrate
Disodium Etidronate Hydrate - 656253-47-3

Disodium Etidronate Hydrate

Catalog Number: EVT-6433915
CAS Number: 656253-47-3
Molecular Formula: C2H8Na2O8P2
Molecular Weight: 268.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Disodium Etidronate Hydrate is a chemical compound classified as a bisphosphonate, primarily utilized for its antiresorptive properties in medical applications. It is recognized for its role in regulating calcium levels in the body and is often prescribed for conditions like osteoporosis. The compound has the chemical formula C2H8Na2O8P2\text{C}_2\text{H}_8\text{Na}_2\text{O}_8\text{P}_2 and a molecular weight of approximately 249.99 g/mol. It is typically encountered as a white crystalline solid that is hygroscopic and soluble in water .

Source and Classification

Disodium Etidronate Hydrate is derived from etidronic acid, which is synthesized through the reaction of phosphorous acid with acetic acid, followed by neutralization with sodium hydroxide to form the disodium salt. This compound falls under the classification of bisphosphonates, which are known for their ability to inhibit bone resorption by osteoclasts, making them effective in treating various bone disorders .

Synthesis Analysis

The synthesis of Disodium Etidronate Hydrate involves several steps:

  1. Formation of Ethane-1-Hydroxy-1,1-Diphosphonic Acid: Phosphorous acid is mixed with acetic acid to create a solution, followed by the addition of acetic anhydride. This mixture undergoes heating and reaction in a back-mix reactor system where the temperature is controlled to facilitate the formation of ethane-1-hydroxy-1,1-diphosphonic acid.
  2. Hydrolysis: The reaction solution is then hydrolyzed by adding water to convert acetyl-containing compounds into free acids.
  3. Crystallization: The resultant solution is cooled and agitated to crystallize the product, which is then filtered and dried to obtain Disodium Etidronate Hydrate .
Molecular Structure Analysis

The molecular structure of Disodium Etidronate Hydrate consists of two phosphonic acid groups attached to a hydroxyethyl moiety. The structural formula can be represented as:

\text{HOOC CH}_2\text{ P O O text P O O }-CH}_2\text{ OH}

The compound features two sodium ions balancing the negative charges from the phosphonate groups. Its crystal structure reveals a complex arrangement that contributes to its solubility and stability characteristics .

Chemical Reactions Analysis

Disodium Etidronate Hydrate participates in various chemical reactions, particularly those involving calcium ions. It can form stable complexes with calcium, which inhibits bone resorption by osteoclasts. The key reactions include:

  • Complexation with Calcium Ions: The binding of Disodium Etidronate Hydrate to calcium ions prevents their mobilization from bone tissue.
  • Hydrolysis Reactions: Under certain conditions, it can undergo hydrolysis to release phosphonic acids.

These reactions are crucial for its therapeutic efficacy in managing calcium metabolism disorders .

Mechanism of Action

The mechanism of action of Disodium Etidronate Hydrate primarily involves its inhibition of osteoclast-mediated bone resorption. This occurs through several pathways:

  • Inhibition of Osteoclast Activity: By binding to hydroxyapatite in bones, it reduces osteoclast recruitment and activity.
  • Regulation of Calcium Homeostasis: It modulates calcium levels in the bloodstream, thereby preventing hypercalcemia associated with bone diseases.
  • Stimulation of Osteoblast Activity: Some studies suggest that it may enhance osteoblast function indirectly through signaling pathways involving insulin-like growth factor 1 .
Physical and Chemical Properties Analysis

Disodium Etidronate Hydrate exhibits several notable physical and chemical properties:

PropertyValue
AppearanceWhite crystalline solid
Molecular Weight249.99 g/mol
Melting Point>300 °C
Solubility26 mg/mL in water
Storage Temperature0-10 °C
StabilityHygroscopic

These properties contribute to its handling and storage requirements in laboratory and pharmaceutical settings .

Applications

Disodium Etidronate Hydrate has several scientific and medical applications:

  • Treatment of Osteoporosis: It is commonly prescribed to prevent bone loss in postmenopausal women and individuals on long-term corticosteroid therapy.
  • Management of Hypercalcemia: Used in conditions that cause elevated calcium levels due to malignancies or hyperparathyroidism.
  • Research Applications: Employed in studies investigating bone metabolism and calcium regulation mechanisms.
Synthesis and Manufacturing Methodologies of Disodium Etidronate Hydrate

Comparative Analysis of Amorphous Form Preparation Techniques

Disodium etidronate hydrate exists in multiple solid-state forms, with the tetrahydrate crystal (Form I) representing the thermodynamically stable phase under ambient conditions. However, pharmacopeial standards (USP/JP) impose strict limits on volatile content (≤5.0%), rendering the tetrahydrate (theoretical water content: 22.4%) pharmaceutically unacceptable despite its stability [1]. This constraint necessitates the production of amorphous forms through three primary manufacturing methodologies: heat drying (H), freeze-drying (F), and anti-solvent precipitation (A), each imparting distinct physical properties to the resulting material [1] [2].

X-ray Powder Diffraction (XRPD) analysis confirms that all three methods successfully produce amorphous forms, evidenced by characteristic halo patterns devoid of sharp diffraction peaks. These amorphous forms demonstrate remarkable stability under desiccated conditions (silica gel, room temperature), maintaining their amorphous character for over six months without recrystallization [1]. Despite this shared amorphous nature, significant differences emerge in their physical properties. Thermogravimetric/Differential Scanning Calorimetry (TG/DSC) reveals variations in water content: amorphous form H (heat-dried) exhibits the lowest residual water content (≈1.0%), followed by form A (anti-solvent precipitated) (≈2.0%), and form F (freeze-dried) showing the highest (≈4.0%) [1]. These differences are attributed to the inherent mechanisms of each process. Heat drying involves thermal dehydration near 80°C under vacuum, effectively driving off bound water. Freeze-drying, involving rapid freezing and sublimation under vacuum, tends to trap water molecules within the amorphous matrix. Anti-solvent precipitation, utilizing solvents like acetone to rapidly desolvate the compound from aqueous solution, achieves intermediate dehydration [1] [3].

Table 1: Comparison of Amorphous Disodium Etidronate Preparation Techniques

Preparation MethodKey Process ParametersResidual Water Content (%)Glass Transition Temperature (Tg) (°C)Crystallization Onset Temp (°C)
Heat Drying (H)~80°C, 24h, Vacuum~1.0~95~190
Freeze-Drying (F)Rapid freezing, Sublimation~4.0~70~160
Anti-Solvent (A)Aq. Solution + Acetone, Filtration~2.0~85~180

Further characterization by Dynamic Vapor Sorption (DVS) shows that all amorphous forms absorb moisture under high relative humidity (RH), but their hygroscopic profiles differ. Form F, with the highest initial water content, exhibits the greatest propensity for further moisture uptake, while form H shows the least. Critically, exposure to 60-80% RH causes all amorphous forms, as well as anhydrous crystalline Forms II and III, to revert to the stable tetrahydrate (Form I). This reversion underscores the thermodynamic drive towards hydration but also highlights the necessity of stringent low-humidity control during manufacturing, storage, and processing of the amorphous APIs [1] [7].

Heat-Induced Dehydration Pathways and Phase Transitions

The solid-state behavior of disodium etidronate under thermal stress is complex and critical for understanding the formation pathways of amorphous and anhydrous crystalline phases. Controlled heating of the tetrahydrate crystal (Form I) initiates a defined sequence of phase transitions mediated by dehydration [1].

Thermal analysis (TG/DSC) coupled with Variable Temperature XRPD (VT-XRPD) delineates this pathway: Dehydration commences around 75°C, leading directly to the formation of an amorphous phase. Further heating induces crystallization from this amorphous intermediate, first into anhydrous crystalline Form II near 150°C, followed by a solid-state transition to anhydrous crystalline Form III between 160°C and 280°C. Form III ultimately melts with decomposition around 310°C [1]. This multi-step process (Form I → Amorphous → Form II → Form III) highlights the amorphous phase as a necessary intermediate in the thermal dehydration pathway. The preparation of amorphous form H leverages the first step of this pathway: heating Form I at 80°C for 24 hours under vacuum achieves complete dehydration while intentionally arresting the process before crystallization to Form II or III can occur [1].

While Form II and Form III are anhydrous crystals, their direct use as APIs is impractical. Synthesis requires sustained high temperatures (>150°C), raising significant risks of thermal decomposition despite the relatively high decomposition temperature of Form III (≈310°C). Furthermore, the insolubility of disodium etidronate in common organic solvents precludes recrystallization from such media as a viable alternative route to these anhydrous crystals [1] [3]. Consequently, the thermally derived amorphous form (H), obtained under milder conditions (80°C), represents the most viable solid-state form derived via heat treatment for pharmaceutical application.

The reversibility of these transitions is a key characteristic. Upon exposure to moisture (60-80% RH) at room temperature, all dehydrated forms – amorphous H, and crystalline Forms II and III – undergo rehydration back to the stable tetrahydrate Form I. Crucially, once reverted to Form I, the material remains in this form even if the humidity is subsequently reduced to 0% RH. This irreversible hydration under ambient conditions reinforces Form I's thermodynamic stability but also underscores the stringent low-humidity requirements (<60% RH) necessary to maintain the amorphous form during storage and handling [1] [8].

Table 2: Heat-Induced Phase Transitions of Disodium Etidronate Hydrate

Starting FormTemperature RangeResulting FormKey CharacteristicsRehydration Behavior (60-80% RH)
Form I (Tetrahydrate)~75°CAmorphousNon-crystalline, high molecular mobilityReverts to Form I
Amorphous~150°CForm II (Anhydrous)Metastable anhydrous crystalReverts to Form I
Form II160-280°CForm III (Anhydrous)More stable anhydrous crystal, higher melting pointReverts to Form I
Form III>310°CMelt/DecompositionIrreversible breakdownN/A

Freeze-Drying and Anti-Solvent Precipitation Optimization Strategies

Beyond thermal dehydration, freeze-drying (lyophilization) and anti-solvent precipitation offer alternative routes to amorphous disodium etidronate, each requiring specific optimization to control critical quality attributes like residual moisture, particle characteristics, and physical stability [1] [2].

Freeze-Drying (Form F): This process involves freezing an aqueous solution of disodium etidronate followed by sublimation of the ice under vacuum. Optimization focuses on freezing rate, solution concentration, and primary drying conditions. Rapid freezing (e.g., using liquid nitrogen) promotes the formation of smaller ice crystals, potentially leading to a finer, more porous amorphous structure with higher surface area. While this can be beneficial for dissolution, it also increases the material's hygroscopicity. Conversely, slower freezing results in larger ice crystals and a denser amorphous matrix with potentially lower residual moisture and better physical stability upon storage. Crucially, the primary drying temperature must remain well below the collapse temperature of the frozen matrix to prevent structural loss and ensure efficient water removal. Secondary drying (higher temperature, deeper vacuum) is essential to reduce residual moisture to acceptable levels, although Form F typically retains the highest water content (≈4.0%) among the amorphous forms due to the hydrophilic nature of the compound and the challenge of removing bound water completely via sublimation/desorption [1].

Anti-Solvent Precipitation (Form A): This technique relies on the dramatically reduced solubility of disodium etidronate in organic solvents compared to water. Optimization parameters include:

  • Solvent/Anti-Solvent System: Water is typically the solvent, while acetone is a common anti-solvent due to its miscibility with water and low water content.
  • Concentration: Higher aqueous concentrations can increase yield but may promote aggregation or incomplete desolvation.
  • Mixing Conditions: Rapid, controlled mixing (e.g., adding the aqueous solution to vigorously stirred acetone) is critical to achieve a fine, non-aggregated precipitate and prevent the formation of large, potentially crystalline, particles.
  • Temperature: Lower precipitation temperatures generally favor smaller particle sizes and can help minimize chemical degradation.
  • Washing and Drying: Efficient washing of the precipitate with pure anti-solvent removes residual water and mother liquor. Gentle drying (e.g., under vacuum at moderate temperatures like 40°C) is then applied to remove the anti-solvent without inducing crystallization or thermal degradation. Form A generally achieves an intermediate residual water content (≈2.0%) [1] [3].

The choice between freeze-drying and anti-solvent precipitation involves trade-offs. Freeze-drying offers superior control over the drying process and is scalable for pharmaceutical production, but results in a fluffy, often highly hygroscopic powder (Form F) requiring careful handling. Anti-solvent precipitation can yield denser powders with potentially better flow properties and lower residual moisture than freeze-dried material, but controlling particle size distribution, eliminating solvent residues, and ensuring batch-to-batch reproducibility can be challenging. Heat drying (Form H) offers the driest product (≈1.0% water) and simplest process but involves direct thermal stress which might be undesirable for very heat-sensitive compounds [1] [2].

Role of Hydration Dynamics in Solid-State Form Stabilization

Hydration state profoundly influences the physical stability and functional properties of disodium etidronate solid forms. The tetrahydrate (Form I) exemplifies a stable hydrate structure held together by an extensive network of hydrogen bonds involving water molecules and the phosphonate groups. Dehydration disrupts this network, leading to amorphous or metastable anhydrous crystalline forms with higher free energy [1] [7].

The residual water content in amorphous forms acts as a critical determinant of stability. Water molecules function as a plasticizer, increasing molecular mobility by lowering the glass transition temperature (Tg). This effect is clearly demonstrated by the Tg values of the differently prepared amorphous forms: Form F (≈4% water, Tg ≈70°C), Form A (≈2% water, Tg ≈85°C), and Form H (≈1% water, Tg ≈95°C) [1]. Lower Tg signifies greater molecular mobility at a given temperature. Increased mobility facilitates crystallization processes (nucleation and growth). Consequently, Form F, with the highest water content and lowest Tg, crystallizes at the lowest onset temperature (≈160°C) during heating. Forms A and H, being drier and possessing higher Tg values, exhibit higher crystallization onset temperatures (≈180°C and ≈190°C, respectively) [1]. This principle extends to storage stability: under identical low-humidity conditions, the form with the highest residual moisture (Form F) is theoretically most prone to eventual physical instability (crystallization) over prolonged periods, although all three forms were stable for >6 months in the cited desiccated study.

Rehydration kinetics are pivotal for form control. The amorphous forms and anhydrous crystals (II, III) exhibit high hygroscopicity under pharmaceutically relevant humidity conditions (60-80% RH). The rehydration process involves water absorption, dissolution of the amorphous or anhydrous crystal surface layer, followed by re-precipitation of the stable tetrahydrate Form I. This process is generally rapid at room temperature under moderate to high RH. Once formed, Form I acts as a kinetic sink – its crystalline structure is so stable that even if the environmental humidity is subsequently reduced to 0% RH, the material remains as the tetrahydrate and does not dehydrate under ambient conditions [1] [8]. This irreversible hydration under ambient conditions has significant practical implications:

  • Manufacturing & Storage: Processing of amorphous disodium etidronate (H, F, or A) must occur under rigorously controlled low-humidity conditions (<60% RH, preferably much lower) to prevent reversion to the undesired (per pharmacopeia) Form I during production, packaging, or storage. This necessitates the use of dehumidified processing suites, dry rooms, or appropriate packaging with effective desiccants [1] [4] [6].
  • Formulation Design: Formulations incorporating amorphous disodium etidronate must include strategies to protect the API from moisture ingress throughout the product shelf life. This often involves moisture-barrier packaging (e.g., blister packs with high barrier films, HDPE bottles with desiccants) and potentially the inclusion of excipients that can sequester water within the dosage form [1] [7].
  • Analytical Characterization: Techniques sensitive to hydrate formation (e.g., XRPD, Karl Fischer titration, near-infrared spectroscopy) are essential for monitoring the physical form stability of the API during stability studies and in the final product [1].

Therefore, mastering hydration dynamics – minimizing residual water to stabilize the amorphous form against crystallization and preventing environmental moisture uptake to avoid reversion to the non-compliant tetrahydrate – is fundamental to the successful pharmaceutical application of amorphous disodium etidronate [1] [3] [7].

Table 3: Key Synthesis Routes and Properties of Disodium Etidronate Hydrate Forms

Synthesis RouteTargeted FormCritical Control ParametersKey AdvantagesKey Challenges
Hydration (40°C/90% RH)Tetrahydrate (Form I)Humidity (>80% RH), Temperature, Time (>7 days)Thermodynamically stableWater content (~22%) exceeds pharmacopeial limits
Heat Drying (80°C/Vacuum)Amorphous (H)Temperature (<85°C), Time, Vacuum levelLowest residual water (~1%), Highest TgThermal stress, Requires anhydrous precursor
Freeze-DryingAmorphous (F)Freezing rate, Primary/Secondary drying temp & pressureScalable, avoids high tempsHigh residual water (~4%), Low Tg, Hygroscopic
Anti-Solvent PrecipitationAmorphous (A)Mixing speed, Solvent/anti-solvent ratio, Temp, WashingModerate residual water (~2%), Potentially better powder propertiesSolvent residue control, Reproducibility
High-Temp CrystallizationAnhydrous (Form II/III)Temperature (>150°C), Time, AtmosphereAnhydrousHigh decomposition risk, Impractical for API

Properties

CAS Number

656253-47-3

Product Name

Disodium Etidronate Hydrate

IUPAC Name

disodium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid;hydrate

Molecular Formula

C2H8Na2O8P2

Molecular Weight

268.01 g/mol

InChI

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2

InChI Key

RCPBHUGBCPLECU-UHFFFAOYSA-L

SMILES

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.